Carbostyril 124 chemical properties and structure
Carbostyril 124 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and key applications of Carbostyril 124 (CS-124), a versatile heterocyclic compound. Carbostyril 124, also known by its systematic IUPAC name 7-amino-4-methyl-2(1H)-quinolinone, is a fluorescent molecule widely utilized as a laser dye and a sensitizing chromophore in biomedical research.[1][2] This document details its physicochemical characteristics, spectral properties, and provides an illustrative experimental protocol for its synthesis.
Core Chemical and Physical Properties
Carbostyril 124 is an off-white to tan solid with a molecular formula of C₁₀H₁₀N₂O.[3][4] It is sparingly soluble in water but shows slight solubility in methanol and dimethyl sulfoxide (DMSO).[3][4] The compound is notable for its high melting point, which is accompanied by decomposition.
| Property | Value | Reference |
| IUPAC Name | 7-amino-4-methyl-1H-quinolin-2-one | [5] |
| Synonyms | 7-Amino-4-methyl-2(1H)-quinolinone, 7-Amino-4-methylcarbostyril, 7-Amino-2-hydroxy-4-methylquinoline | [3][4] |
| CAS Number | 19840-99-4 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O | [3] |
| Molecular Weight | 174.20 g/mol | [5][6] |
| Appearance | Off-white to tan solid | [3] |
| Melting Point | >270 °C (with decomposition) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][4] |
| pKa (Predicted) | 11.45 ± 0.70 | [3] |
Structural and Spectral Data
The unique spectral properties of Carbostyril 124 are central to its applications. Its ability to absorb and emit light makes it a valuable tool in fluorescence-based assays.
| Spectral Data Type | Key Parameters | Reference |
| UV-Vis Absorption (λmax) | 350 nm | [6] |
| ¹H NMR | Spectral data available | [7] |
| ¹³C NMR | Spectral data available | [5] |
| Infrared (IR) Spectroscopy | Spectral data available | [5] |
| Mass Spectrometry | Spectral data available | [5] |
Chemical Synthesis
The synthesis of Carbostyril 124 can be achieved through the reaction of m-aminophenol with ethyl acetoacetate. While various adaptations exist, a general experimental protocol is outlined below.
Experimental Protocol: Synthesis of 7-amino-4-methylquinolin-2(1H)-one
A general method for the synthesis involves the condensation of an aniline with a β-ketoester. In the case of Carbostyril 124, m-aminophenol serves as the aniline precursor.
Materials:
-
m-Aminophenol
-
Ethyl acetoacetate
-
Sulfuric acid (concentrated)
-
Ice
-
Methanol
-
Chloroform
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Silica gel for column chromatography
Procedure:
-
A mixture of m-aminophenol and ethyl acetoacetate is prepared.
-
The mixture is heated to reflux. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The resulting precipitate is collected by filtration.
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The crude product is then purified by silica gel column chromatography, typically using a mixture of methanol and chloroform as the eluent.
Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary based on the scale and specific laboratory conditions.
Applications in Research
Carbostyril 124's primary role in research is as a sensitizing chromophore, particularly in the development of luminescent lanthanide complexes for time-resolved fluoroimmunoassays (TRFIA).[8]
Logical Relationship: Carbostyril 124 as a Sensitizing Chromophore
In this application, Carbostyril 124 acts as an "antenna" molecule. It efficiently absorbs light energy and then transfers that energy to a nearby lanthanide ion (e.g., europium or terbium), which then emits its characteristic long-lived luminescence. This energy transfer process is fundamental to the high sensitivity of TRFIA.
Caption: Energy transfer mechanism from Carbostyril 124 to a lanthanide ion.
Experimental Workflow: Time-Resolved Fluoroimmunoassay (TRFIA)
The use of Carbostyril 124-lanthanide complexes is integral to TRFIA, a highly sensitive immunoassay technique. The long fluorescence lifetime of the lanthanide allows for temporal separation of the specific signal from short-lived background fluorescence, thereby increasing the signal-to-noise ratio.
Caption: A simplified workflow for a sandwich-type time-resolved fluoroimmunoassay.
References
- 1. PhotochemCAD | Carbostyril 124 [photochemcad.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. usbio.net [usbio.net]
- 5. 7-Amino-4-methyl-2-quinolinone | C10H10N2O | CID 88277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 喹诺酮 124 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CARBOSTYRIL 124(19840-99-4) 1H NMR [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
